4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid
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Overview
Description
4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid is a complex organic compound that belongs to the class of pyrrolo[1,2-a]benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]benzimidazole core, substituted with various functional groups such as methoxyphenyl and morpholine. The presence of sulfuric acid indicates that it is likely in the form of a sulfate salt, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine typically involves multi-step organic reactions The process begins with the preparation of the pyrrolo[1,2-a]benzimidazole core, which can be synthesized through a cyclization reaction involving an appropriate benzimidazole precursor and a suitable pyrrole derivative
The morpholine moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolo[1,2-a]benzimidazole intermediate is replaced by morpholine. The final step involves the formation of the sulfate salt by reacting the compound with sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups or the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and catalysts (e.g., Lewis acids) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]piperidine
- 4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]pyrrolidine
- 4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]thiomorpholine
Uniqueness
The uniqueness of 4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine lies in its specific combination of functional groups and structural features. The presence of both methoxyphenyl and morpholine moieties, along with the pyrrolo[1,2-a]benzimidazole core, imparts unique chemical and biological properties that distinguish it from similar compounds. This makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
174657-64-8 |
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Molecular Formula |
C31H35N3O8S |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid |
InChI |
InChI=1S/C31H33N3O4.H2O4S/c1-35-24-11-8-22(9-12-24)25-21-34-27-7-5-4-6-26(27)33(15-14-32-16-18-38-19-17-32)31(34)30(25)23-10-13-28(36-2)29(20-23)37-3;1-5(2,3)4/h4-13,20-21H,14-19H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
VRRRQJAGBHGUBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=C2C5=CC(=C(C=C5)OC)OC)CCN6CCOCC6.OS(=O)(=O)O |
Origin of Product |
United States |
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